molecular formula C20H24FNO2 B4316688 1-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one

1-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B4316688
M. Wt: 329.4 g/mol
InChI Key: SFTIHICVYHNPDM-UHFFFAOYSA-N
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Description

1-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a novel compound that belongs to the class of fluorinated quinolines and bicycloheptane derivatives. This compound exhibits a unique combination of structural features, which make it a subject of interest in various scientific research applications, particularly in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one typically involves the following steps:

  • Quinoline Precursor Formation: : The quinoline precursor is synthesized through a Friedländer reaction, involving the condensation of 2-aminobenzophenone with an appropriate ketone under acidic or basic conditions.

  • Fluorination: : Introduction of the fluorine atom at the 6-position of the quinoline ring can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Cyclization: : The cyclization process involves the reaction of the fluorinated quinoline intermediate with a bicycloheptane derivative, leading to the formation of the final compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors for efficient heat and mass transfer, and catalytic systems to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

1-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one undergoes several types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding quinoline N-oxide derivatives.

  • Reduction: : Reduction of the carbonyl group can lead to the formation of hydroxyl derivatives.

  • Substitution: : Substitution reactions at the fluorinated quinoline ring can yield a variety of functionalized derivatives.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (MCPBA) are commonly used.

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective reducing agents.

  • Substitution: : Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, hydroxylated derivatives, and various functionalized quinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for the synthesis of more complex molecules due to its unique structural features and reactivity.

Biology

Biologically, 1-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one exhibits potential as a lead compound in drug discovery, particularly targeting neurological and infectious diseases.

Medicine

In medicine, this compound is explored for its therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrially, it is utilized in the development of advanced materials, including polymers and coatings, owing to its stability and unique properties.

Mechanism of Action

The mechanism by which 1-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one exerts its effects involves interaction with molecular targets such as enzymes and receptors. The fluorinated quinoline moiety plays a crucial role in binding to target proteins, while the bicycloheptane structure enhances its stability and bioavailability. Key molecular pathways affected include those related to inflammation, cell proliferation, and microbial growth inhibition.

Comparison with Similar Compounds

When compared to similar compounds, 1-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one stands out due to its unique combination of fluorinated quinoline and bicycloheptane structures. Similar compounds include:

  • 1-[(6-chloro-2-methylquinolin-1(2H)-yl)carbonyl]bicyclo[2.2.1]heptane

  • 1-[(6-fluoroquinolin-1(2H)-yl)carbonyl]bicyclo[2.2.1]heptan-2-one

These compounds share some structural similarities but differ in their specific chemical properties and reactivity, making this compound unique in its applications and effects.

Properties

IUPAC Name

1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO2/c1-12-4-5-13-10-15(21)6-7-16(13)22(12)18(24)20-9-8-14(11-17(20)23)19(20,2)3/h6-7,10,12,14H,4-5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTIHICVYHNPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)C34CCC(C3(C)C)CC4=O)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 2
1-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 3
Reactant of Route 3
1-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 4
1-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 5
1-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 6
Reactant of Route 6
1-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one

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